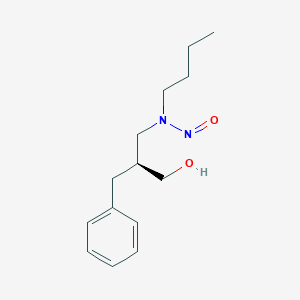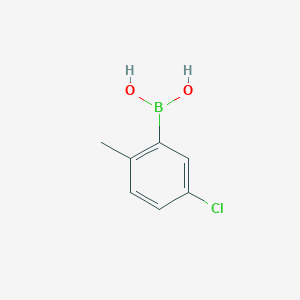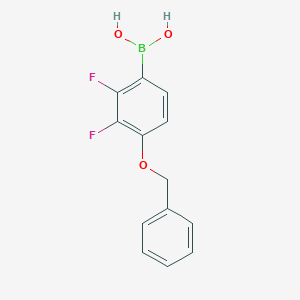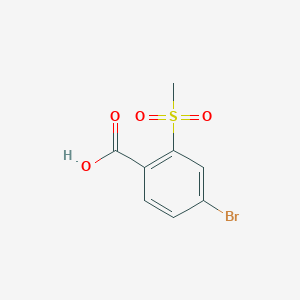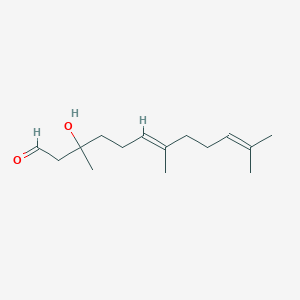
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal, also known as HTD, is a naturally occurring compound found in a variety of plants. It belongs to the family of terpenoid aldehydes and has a characteristic odor that is often described as floral or citrus-like. HTD has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal is not fully understood. However, it is believed that it works by interacting with the olfactory receptors in the nose, which are responsible for detecting odors. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have a high affinity for certain olfactory receptors, which may explain its strong odor.
Biochemical and Physiological Effects:
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have a number of biochemical and physiological effects. It has been shown to have antimicrobial properties, which may make it useful in the development of new antibiotics. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has also been found to have antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal in lab experiments is its availability. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal can be synthesized in large quantities, which makes it easy to obtain for research purposes. However, one of the main limitations of using (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal in lab experiments is its volatility. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has a low boiling point, which means that it can easily evaporate and escape from the reaction vessel.
Orientations Futures
There are a number of future directions for research on (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal. One area of research is in the development of new fragrances and flavorings. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has a unique odor and flavor profile, which may make it useful in the development of new products. Another area of research is in the development of new antibiotics. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have antimicrobial properties, which may make it useful in the treatment of bacterial infections. Finally, there is potential for research on the use of (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal in the treatment of various diseases. Its antioxidant properties may make it useful in the treatment of conditions such as cancer and Alzheimer's disease.
Méthodes De Synthèse
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal can be synthesized using different methods, including the extraction from natural sources or chemical synthesis. The most common method for synthesizing (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal is through the oxidation of geraniol or nerol, which are both terpenoid alcohols. The oxidation process is usually carried out using a variety of oxidizing agents, such as potassium permanganate or chromic acid.
Applications De Recherche Scientifique
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of fragrance and flavoring. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have a pleasant odor and is used in the production of perfumes and other fragrances. It is also used as a flavoring agent in the food industry.
Propriétés
Numéro CAS |
152040-72-7 |
|---|---|
Nom du produit |
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal |
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal |
InChI |
InChI=1S/C15H26O2/c1-13(2)7-5-8-14(3)9-6-10-15(4,17)11-12-16/h7,9,12,17H,5-6,8,10-11H2,1-4H3/b14-9+ |
Clé InChI |
WUZXLMBVDIMYPI-NTEUORMPSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CCC(C)(CC=O)O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(CC=O)O)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(C)(CC=O)O)C)C |
Synonymes |
3-hydroxy-2,3-dihydrofarnesal 3-hydroxy-3,7,11-trimethyl-6,10-dodecadiene-1-al |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)


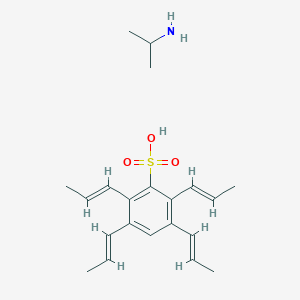
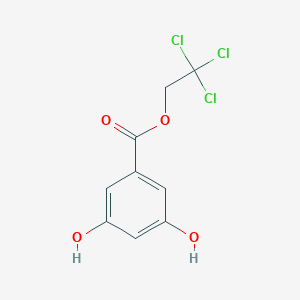
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)

![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)
